![molecular formula C18H17N3O3 B6418972 2,3-dimethoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide CAS No. 1209624-77-0](/img/structure/B6418972.png)
2,3-dimethoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide
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Overview
Description
2,3-Dimethoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide (abbreviated as 2,3-DM-PYB) is an organic compound and a derivative of benzamide. It is a versatile compound with a range of applications in chemical synthesis and scientific research. In particular, 2,3-DM-PYB has been used as a precursor for the synthesis of various compounds, as well as a tool for studying biochemical and physiological effects.
Scientific Research Applications
Antioxidant Activity
This compound has been found to exhibit significant antioxidant activity . It has been shown to have effective total antioxidant, free radical scavenging, and metal chelating activity . This makes it potentially useful in combating oxidative stress-related diseases.
Antibacterial Activity
The compound has demonstrated antibacterial activity against both gram-positive and gram-negative bacteria . This suggests potential use in the development of new antibacterial agents.
Synthesis of Novel Benzamide Compounds
The compound can be used as a starting point for the synthesis of a series of novel benzamide compounds . These new compounds can then be analyzed for various activities and potential applications.
Pharmaceutical Chemistry
Amides, including this compound, have a wide range of uses in pharmaceutical chemistry . They can be used as building blocks for natural products such as proteins and peptides .
Industrial Applications
Amide compounds are broadly used in industrial sectors such as plastic, rubber industry, paper industry, and agriculture . This compound, being an amide, could potentially find similar applications.
Drug Discovery
Amide compounds have been used in drug discovery . Given its unique structure and properties, this compound could potentially be used in the discovery and development of new drugs.
Mechanism of Action
Target of Action
The primary targets of 2,3-dimethoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively .
Mode of Action
The compound interacts with its targets by inhibiting their growth and proliferation .
Biochemical Pathways
Given its antileishmanial and antimalarial activities, it is likely that the compound interferes with pathways critical to the survival and replication of leishmania and plasmodium species .
Pharmacokinetics
It is known that the compound has a high solubility in saline at ph 7 , which suggests good bioavailability.
Result of Action
The compound exhibits potent antileishmanial and antimalarial activities . In vitro and in vivo studies have shown that it can effectively inhibit the growth of Leishmania aethiopica and Plasmodium berghei . In particular, one of the synthesized pyrazole derivatives displayed superior antipromastigote activity that was significantly more active than standard drugs .
Action Environment
The action, efficacy, and stability of 2,3-dimethoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide can be influenced by various environmental factors. For instance, the compound’s solubility and therefore its bioavailability can be affected by the pH of the environment . .
properties
IUPAC Name |
2,3-dimethoxy-N-[4-(1H-pyrazol-5-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-23-16-5-3-4-14(17(16)24-2)18(22)20-13-8-6-12(7-9-13)15-10-11-19-21-15/h3-11H,1-2H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXBKYJGDRMCBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=CC=C(C=C2)C3=CC=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dimethoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide |
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